molecular formula C22H14N6O20S4 B1414540 3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 26196-08-7

3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid

Cat. No. B1414540
CAS RN: 26196-08-7
M. Wt: 810.6 g/mol
InChI Key: ZABURINIBWWMEA-UHFFFAOYSA-N
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Description

The compound “3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid” is a complex organic molecule. It has a molecular formula of C22H14N6O14S2, a CAS number of 15574-16-0, and a molecular weight of 650.517 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups, including hydroxy, nitro, sulfophenyl, hydrazinylidene, and disulfonic acid groups. These groups contribute to the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of sulfonic acid groups would make it highly polar and soluble in water. The nitro groups might contribute to its reactivity .

properties

IUPAC Name

4,5-dihydroxy-3,6-bis[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O20S4/c29-19-10(3-8(27(33)34)5-14(19)51(43,44)45)23-25-17-12(49(37,38)39)1-7-2-13(50(40,41)42)18(22(32)16(7)21(17)31)26-24-11-4-9(28(35)36)6-15(20(11)30)52(46,47)48/h1-6,29-32H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABURINIBWWMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6O20S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90782661
Record name 3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid

CAS RN

26196-08-7
Record name 3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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